![molecular formula C9H11N3 B1479893 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098051-85-3](/img/structure/B1479893.png)
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole, is a significant area of organic chemistry . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed . These variations give the pyrazoles diverse and valuable synthetical, biological, and photophysical properties .
Molecular Structure Analysis
Pyrazole is a five-membered aromatic heterocycle with two adjacent N heteroatoms . The N-1 atom has similar properties to the NH of pyrrole which can serve as a hydrogen bond donor, and its N-2 atom behaves similarly to the nitrogen atom of pyridine which can serve as a hydrogen bond acceptor . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .
Chemical Reactions Analysis
Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable .
Scientific Research Applications
Medicinal Chemistry: Drug Discovery
Pyrazole derivatives are prominent in medicinal chemistry due to their therapeutic potential. The imidazo[1,2-b]pyrazole moiety is often explored for its anticancer properties. For instance, certain derivatives have been prepared and evaluated through assays such as the MTT assay, where compounds have shown significant inhibition against human and murine cancer cell lines with IC50 values below 5 µM .
Green Chemistry: Sustainable Synthesis
The synthesis of pyrazole derivatives aligns with the principles of green chemistry. Methods such as microwave-assisted synthesis and multicomponent reactions reduce the environmental impact by minimizing waste and energy consumption .
Pharmacology: Therapeutic Applications
Pyrazole derivatives exhibit a broad pharmacological profile, including anti-inflammatory, antimicrobial, anti-anxiety, analgesic, and antipyretic effects. The imidazo[1,2-b]pyrazole scaffold is particularly significant in the search for new anti-inflammatory and anticancer agents .
Future Directions
The field of pyrazole synthesis, including the synthesis of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole, continues to evolve with the integration of green methodologies . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions . The future research directions in this field aim to advance green chemistry practices .
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives can interact with a wide range of biological targets due to their structural diversity .
Mode of Action
Pyrazole derivatives are known for their wide range of biological activities, suggesting that they may interact with their targets in various ways .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biological activities, indicating that they may influence multiple biochemical pathways .
Result of Action
Given the diverse biological activities of pyrazole derivatives, the effects could be varied and dependent on the specific biological context .
properties
IUPAC Name |
1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-2-8(1)7-11-5-6-12-9(11)3-4-10-12/h3-6,8H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNKROXEODARHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN3C2=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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